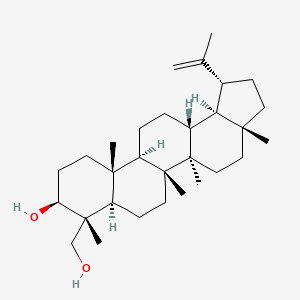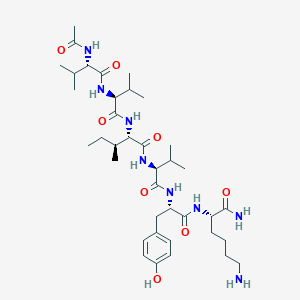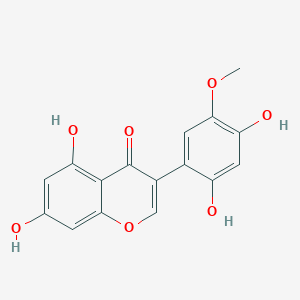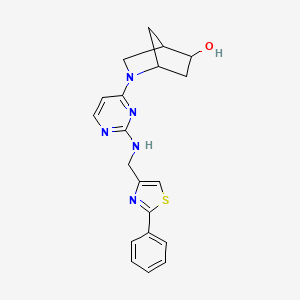
TACC3 inhibitor 1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
TACC3 inhibitor 1 is a compound designed to inhibit the function of the transforming acidic coiled-coil containing protein 3 (TACC3). TACC3 is a member of the TACC family, which plays a critical role in maintaining microtubule stability and centrosome integrity during cell division. Overexpression of TACC3 has been linked to various cancers, making it a promising target for cancer therapy .
Vorbereitungsmethoden
The synthesis of TACC3 inhibitor 1 involves several steps, including the formation of key intermediates and the final coupling reactions. The synthetic routes typically involve the use of organic solvents, catalysts, and specific reaction conditions to achieve high yields and purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction conditions to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
TACC3 inhibitor 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions employed .
Wissenschaftliche Forschungsanwendungen
TACC3 inhibitor 1 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a tool compound to study the role of TACC3 in microtubule dynamics and cell division.
Biology: It helps in understanding the molecular mechanisms underlying TACC3-related cellular processes, such as mitosis and centrosome function.
Medicine: this compound is being investigated as a potential anticancer agent, particularly for cancers with high TACC3 expression.
Wirkmechanismus
TACC3 inhibitor 1 exerts its effects by binding to the TACC3 protein and disrupting its function. This leads to the destabilization of microtubules and the formation of abnormal mitotic spindles, ultimately causing mitotic arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the spindle assembly checkpoint, DNA damage response, and apoptosis signaling pathways .
Vergleich Mit ähnlichen Verbindungen
TACC3 inhibitor 1 can be compared with other similar compounds, such as:
FGFR3-TACC3 fusion inhibitors: These compounds target the fusion protein formed by the fusion of fibroblast growth factor receptor 3 (FGFR3) and TACC3, which is an oncogenic driver in various cancers.
This compound is unique in its specific targeting of TACC3 and its potential to overcome resistance to other cancer therapies by restoring the induction of immunogenic cell death .
Eigenschaften
Molekularformel |
C20H21N5OS |
|---|---|
Molekulargewicht |
379.5 g/mol |
IUPAC-Name |
2-[2-[(2-phenyl-1,3-thiazol-4-yl)methylamino]pyrimidin-4-yl]-2-azabicyclo[2.2.1]heptan-5-ol |
InChI |
InChI=1S/C20H21N5OS/c26-17-9-16-8-14(17)11-25(16)18-6-7-21-20(24-18)22-10-15-12-27-19(23-15)13-4-2-1-3-5-13/h1-7,12,14,16-17,26H,8-11H2,(H,21,22,24) |
InChI-Schlüssel |
ZMOMHLVVLVGMBV-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1CN2C3=NC(=NC=C3)NCC4=CSC(=N4)C5=CC=CC=C5)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B15140269.png)
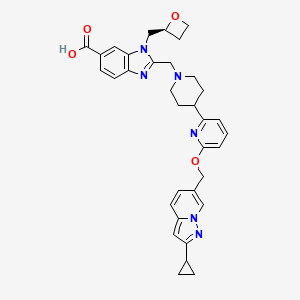
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)
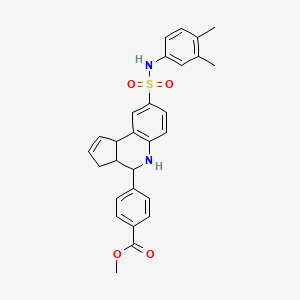
![N-[(2S)-3-cyclohexyl-1-[[(2S,3S)-3-methyl-1-oxo-1-spiro[1,2-dihydroindene-3,4'-piperidine]-1'-ylpentan-2-yl]amino]-1-oxopropan-2-yl]-1,2-oxazole-5-carboxamide](/img/structure/B15140313.png)

